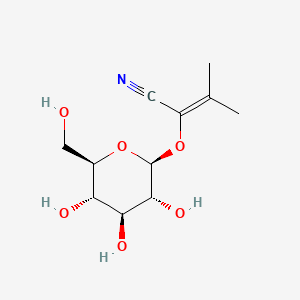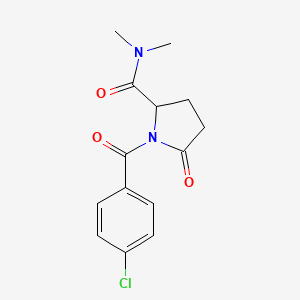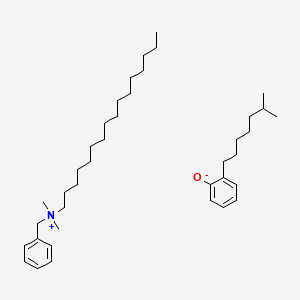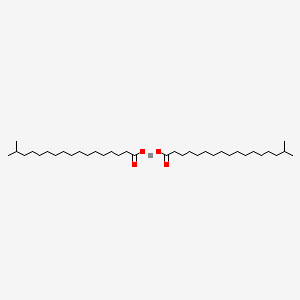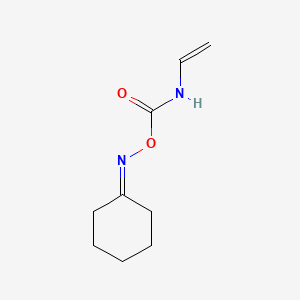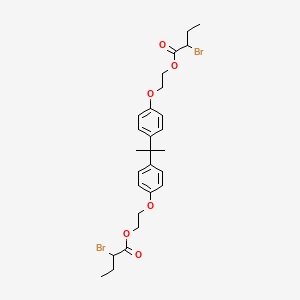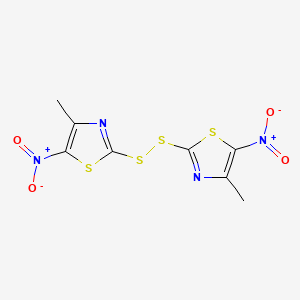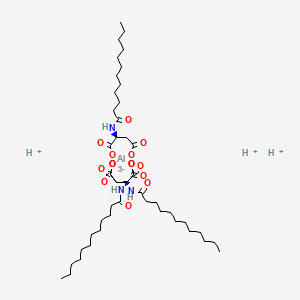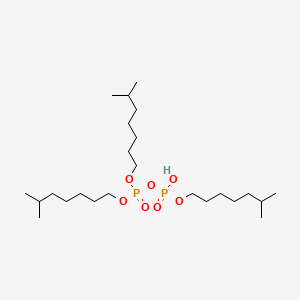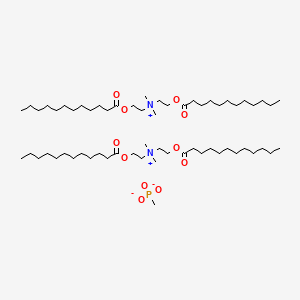
Cholesteryl tetradecyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl tetradecyl ether is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a tetradecyl ether group. This compound is part of the broader class of cholesteryl ethers, which are known for their stability and unique properties. This compound is used in various scientific research applications due to its non-metabolizable nature, making it a valuable tool for studying lipid metabolism and other biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl tetradecyl ether typically involves the reaction of cholesterol with tetradecyl mesylate in the presence of a base. One common method involves the use of sodium hydride (NaH) in anhydrous toluene as the solvent. The reaction is carried out under anhydrous conditions at elevated temperatures (around 80°C) to ensure the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cholesteryl tetradecyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of cholesteryl ketones or aldehydes.
Reduction: Formation of cholesteryl alcohols.
Substitution: Formation of various cholesteryl derivatives depending on the substituent introduced.
Scientific Research Applications
Cholesteryl tetradecyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cholesteryl ethers and their interactions with other molecules.
Biology: Employed in studies of lipid metabolism and transport, as it serves as a non-metabolizable analog of cholesteryl esters.
Medicine: Investigated for its potential role in drug delivery systems due to its stability and ability to incorporate into lipid-based carriers.
Mechanism of Action
Cholesteryl tetradecyl ether exerts its effects primarily through its incorporation into lipid membranes and lipoproteins. It mimics the behavior of cholesteryl esters but is not metabolized by cellular enzymes. This allows researchers to track the movement and distribution of lipids in biological systems without the confounding effects of metabolism. The compound interacts with various molecular targets, including lipoproteins and cell membranes, influencing their structure and function .
Comparison with Similar Compounds
Cholesteryl tetradecyl ether can be compared with other cholesteryl ethers and esters:
Cholesteryl oleyl ether: Similar in structure but with an oleyl group instead of a tetradecyl group. Exhibits different phase behavior and stability.
Cholesteryl myristyl ether: Contains a myristyl group, leading to variations in physical properties and applications.
Cholesteryl esters: Differ in the linkage between the cholesterol and the acyl chain, affecting their metabolic stability and biological functions.
This compound stands out due to its unique combination of stability and non-metabolizable nature, making it a valuable tool in various research fields.
Properties
CAS No. |
75010-38-7 |
|---|---|
Molecular Formula |
C41H74O |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 |
InChI Key |
ZKJCJOBODMKHLW-UATRQTRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


